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molecular formula C6H2ClN3O2Se B016539 5-Chloro-4-nitro-2,1,3-benzoselenadiazole CAS No. 20718-46-1

5-Chloro-4-nitro-2,1,3-benzoselenadiazole

Cat. No. B016539
M. Wt: 262.52 g/mol
InChI Key: TZPWJERFLDFTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781438B2

Procedure details

At room temperature, an aqueous solution of hydroiodic acid (48%, 25 ml) was added to a solution of 5-chloro-4-nitro-benzo[1,2,5]selenadiazole (8.14 g, 31.01 mmol) in concentrated aqueous hydrochloric acid (76 ml). After 2 hours at room temperature, a 5% aqueous solution of NaHSO3 (150 ml) was added, and the mixture was stirred for 15 minutes. At 0° C., concentrated aqueous NaOH solution was added until the pH value reached 8. The mixture was extracted with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound (4.98 g, 86%), which was used in the next transformation without further purification. 1H NMR (400 MHz, d6-acetone): δ=6.81 (d, J=7.7 Hz, 1H), 6.68 (d, J=7.7 Hz, 1H), 5.12 (br s, 2H), 4.78 (br s, 2H). MS (ES−): 186.2 (M−H)−.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
I.[Cl:2][C:3]1[CH:4]=[CH:5][C:6]2[C:7]([C:11]=1[N+:12]([O-:14])=[O:13])=[N:8][Se][N:10]=2.OS([O-])=O.[Na+].[OH-].[Na+]>Cl>[Cl:2][C:3]1[C:11]([N+:12]([O-:14])=[O:13])=[C:7]([NH2:8])[C:6]([NH2:10])=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
I
Name
Quantity
8.14 g
Type
reactant
Smiles
ClC=1C=CC=2C(=N[Se]N2)C1[N+](=O)[O-]
Name
Quantity
76 mL
Type
solvent
Smiles
Cl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C(=CC1)N)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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